molecular formula C20H26N4O B4566279 N-[4-(propan-2-yl)phenyl]-4-[(pyridin-4-yl)methyl]piperazine-1-carboxamide

N-[4-(propan-2-yl)phenyl]-4-[(pyridin-4-yl)methyl]piperazine-1-carboxamide

Cat. No.: B4566279
M. Wt: 338.4 g/mol
InChI Key: BPPFGPKYDNUPAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(propan-2-yl)phenyl]-4-[(pyridin-4-yl)methyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H26N4O and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-isopropylphenyl)-4-(4-pyridinylmethyl)-1-piperazinecarboxamide is 338.21066147 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

One study explored the molecular interaction of a cannabinoid receptor antagonist, showcasing the use of molecular orbital methods and conformational analysis to understand binding interactions with the CB1 receptor (Shim et al., 2002). This research highlights the complexity of receptor-ligand interactions and the potential for designing targeted therapies based on structural insights.

Synthesis and Process Optimization

Another paper detailed the scalable and facile synthesis of a novel Rho kinase inhibitor for treating central nervous system disorders, emphasizing the optimization of reaction conditions for improved yield and purity (Wei et al., 2016). This underscores the importance of chemical synthesis in drug development and the challenges of scaling up production processes.

Drug Development and Neurotransmitter Effects

Research on diphenylbutylpiperazinepyridyl derivatives investigated their effects on neurotransmitter release and reuptake, providing insights into potential therapeutic applications for psychiatric and neurological conditions (Pettersson, 1995). Such studies are crucial for identifying new drug candidates and understanding their mechanisms of action.

Polymeric Materials and Chemical Properties

A study on the ring-opening copolymerization of pyridinium salts with piperazine revealed the formation of ionic polymers with expanded π-conjugation, demonstrating the potential for creating novel materials with unique electronic properties (Yamaguchi et al., 2008). This research illustrates the intersection of organic chemistry and materials science, leading to innovations in polymer design.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-16(2)18-3-5-19(6-4-18)22-20(25)24-13-11-23(12-14-24)15-17-7-9-21-10-8-17/h3-10,16H,11-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPFGPKYDNUPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.